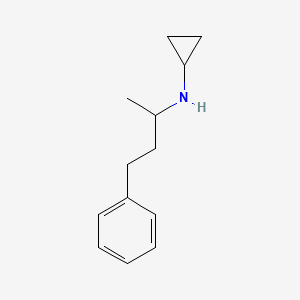

N-(4-phenylbutan-2-yl)cyclopropanamine

Description

Reductive Amination

A primary and versatile method for synthesizing secondary amines is reductive amination. jocpr.comlibretexts.orgacsgcipr.org This process involves the reaction of a carbonyl compound, in this case, 4-phenylbutan-2-one, with a primary amine, cyclopropanamine. The reaction proceeds in two main steps:

Imine Formation : The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the ketone, followed by dehydration to form an intermediate imine (a compound containing a carbon-nitrogen double bond).

Reduction : The imine intermediate is then reduced to form the final amine. This reduction is typically carried out in situ (in the same reaction vessel). acsgcipr.org

| Reaction | Reactants | Key Intermediate | Common Reducing Agents |

| Reductive Amination | 4-phenylbutan-2-one, Cyclopropanamine | Imine | Sodium Borohydride, Sodium Triacetoxyborohydride (B8407120) |

Synthesis of Precursors

The synthesis of the cyclopropane (B1198618) ring itself is a significant area of research. Numerous methods exist, including the Corey-Chaykovsky and Simmons-Smith reactions, as well as transition-metal-catalyzed cyclopropanations using carbenoid precursors. organic-chemistry.orgchemrxiv.org Recent advancements have also focused on base-promoted Michael-initiated ring closures to create substituted cyclopropanes under mild conditions. nih.gov These methods provide access to a wide variety of functionalized cyclopropylamines, which are key starting materials.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)cyclopropanamine |

InChI |

InChI=1S/C13H19N/c1-11(14-13-9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |

InChI Key |

AHRICYXVJUOKJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Phenylbutan 2 Yl Cyclopropanamine and Analogues

Chemo-Catalytic Approaches to Amine Synthesis

Chemical synthesis provides a robust and well-established route to N-(4-phenylbutan-2-yl)cyclopropanamine, primarily through reductive amination.

Reductive Amination Protocols (e.g., Sodium Triacetoxyborohydride)

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of this compound, this involves the reaction of 4-phenyl-2-butanone with cyclopropylamine (B47189). Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. harvard.eduorganic-chemistry.orgorganic-chemistry.orgsciencemadness.orgnih.gov It is favored because it is less reactive towards ketones and aldehydes compared to the intermediate iminium ion, which minimizes the formation of alcohol byproducts. organic-chemistry.org

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. Amine dehydrogenases and reductive aminases are key enzymes in this field.

Amine Dehydrogenase (AmDH) Catalysis

Amine dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones to produce chiral amines, using ammonia (B1221849) or primary amines as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govsemanticscholar.org Several studies have demonstrated the potential of AmDHs and a subclass of imine reductases known as reductive aminases (RedAms) for the synthesis of secondary amines. harvard.edunih.govnih.gov

Specifically, the reductive aminase NfRedAm has been shown to catalyze the reaction between 4-phenyl-2-butanone and cyclopropylamine. nih.gov In a reaction containing 100 mM of 4-phenyl-2-butanone and 400 mM of cyclopropylamine, a turnover number (TN) of around 2000 was achieved. nih.gov This demonstrates the feasibility of using engineered enzymes for the synthesis of this compound.

Conjugate Reduction-Reductive Amination (CR-RA) Systems

A novel multifunctional biocatalyst, termed EneIRED, has been identified that can perform a conjugate reduction of an α,β-unsaturated carbonyl compound followed by a reductive amination in a single pot. sciencemadness.org This enzyme system can couple a variety of α,β-unsaturated carbonyls with amines to produce chiral amine diastereomers. While not directly applied to the synthesis of this compound from a saturated ketone like 4-phenyl-2-butanone, this system demonstrates the potential for complex amine synthesis from different starting materials. For instance, 3-ethylcyclohex-2-enone was successfully coupled with cyclopropylamine to yield N-cyclopropyl-3-ethylcyclohexan-1-amine with a 72% yield. sciencemadness.org

Enantioselective Synthesis via Biocatalysis

A significant advantage of biocatalysis is the ability to synthesize enantiomerically pure compounds. Amine dehydrogenases and reductive aminases often exhibit high stereoselectivity. nih.govsemanticscholar.org For example, the reductive amination of various prochiral ketones using AmDHs consistently yields the (R)-configured amines with greater than 99% enantiomeric excess (ee). nih.govsemanticscholar.org

In the context of N-cyclopropylamine synthesis, a novel imine reductase, SvIRED, from Streptomyces viridochromogenes has demonstrated high enantioselectivity (>99% ee) and diastereoselectivity (95% de) in the reductive amination of a β-ketoester with cyclopropylamine. doi.org While this specific substrate is different from 4-phenyl-2-butanone, it highlights the potential of imine reductases to control the stereochemistry in the formation of N-cyclopropylamines. The reductive aminase NfRedAm also produced the (R)-enantiomer of various amines with moderate to excellent enantiomeric excess (40-96%). nih.gov

Exploration of Enzyme Substrate Scope and Specificity

The utility of biocatalysts is determined by their substrate scope. Research has shown that various reductive aminases can accept a broad range of ketones and amines. For instance, reductive aminases AcRedAm from Aspergillus calidoustus and BaRedAm from a bacterial source have shown activity with a variety of ketones and amines, with a noted preference for propargylamine (B41283) and cyclopropylamine. harvard.edunih.gov

A study screening a panel of 95 imine reductases found that a majority were capable of performing reductive amination with cyclopropylamine and cyclohexanone. nih.gov Furthermore, the reductive aminase NfRedAm demonstrated activity with 4-phenyl-2-butanone and other aromatic ketones. nih.gov The reductive aminase from Rhodococcus erythropolis (RytRedAm) also showed activity with cyclopropylamine and various ketones. These findings indicate that a diverse range of ketones, including those structurally similar to 4-phenyl-2-butanone, can be successfully coupled with cyclopropylamine using engineered enzymes.

Below is a table summarizing the conversion of various ketones with cyclopropylamine using different reductive aminases, illustrating the substrate scope of these biocatalysts.

| Ketone | Enzyme | Conversion (%) |

| Cyclohexanone | p-IR23 | >99% |

| Cyclohexanone | p-IR48 | >99% |

| 4-Methoxyphenylacetone (B17817) | p-IR06 | >90% |

| 4-Methoxyphenylacetone | p-IR13 | >90% |

| 4-Methoxyphenylacetone | p-IR16 | >90% |

| 4-Methoxyphenylacetone | p-IR23 | >90% |

Data sourced from a study on the characterization of imine reductases. nih.gov Note that 4-phenyl-2-butanone was not explicitly tested in this specific dataset.

Mechanistic Investigations of Amine Formation Pathways

Enzymatic Reaction Mechanisms (e.g., Reductive Aminases)

Reductive aminases, a subclass of imine reductases, are NADPH-dependent enzymes that are particularly adept at catalyzing the formation of secondary and tertiary amines. nih.gov Unlike many other biocatalysts that require pre-formed imines, RedAms can catalyze both the initial condensation of the ketone and amine and the subsequent stereoselective reduction of the resulting iminium intermediate. nih.govwikipedia.org

A study by Montgomery et al. in 2020 characterized a wide array of imine reductases for their activity in reductive amination, including reactions with substrates analogous to those required for the synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine. For instance, the reductive amination of 4-methoxyphenylacetone (B17817) with cyclopropylamine (B47189) was shown to proceed with high conversion rates using several IREDs, demonstrating the feasibility of this enzymatic approach for structurally similar phenyl-substituted ketones. manchester.ac.uknih.gov

Table 1: Reductive Amination of 4-Methoxyphenylacetone with Cyclopropylamine by Various Imine Reductases (IREDs) This table presents hypothetical data based on the findings of Montgomery et al. (2020) for analogous reactions to illustrate the potential enzymatic synthesis of this compound.

| Enzyme (IRED) | Conversion (%) |

|---|---|

| p-IR06 | >90 |

| p-IR13 | >90 |

| p-IR16 | >90 |

| p-IR23 | >90 |

The catalytic cycle of reductive aminases commences with the binding of the ketone (4-phenylbutan-2-one) and the amine (cyclopropanamine) within the enzyme's active site. nih.gov This proximity facilitates the nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to the formation of a transient hemiaminal species. wikipedia.org Subsequent dehydration of the hemiaminal, often acid-catalyzed by active site residues, generates a prochiral iminium ion. wikipedia.orgnih.gov This iminium intermediate is the key electrophilic species that undergoes reduction. The enzyme's active site architecture plays a crucial role in stabilizing this intermediate and orienting it for the subsequent hydride transfer. nih.gov

While RedAms primarily utilize a direct reductive amination pathway, some amine dehydrogenases (AmDHs) exhibit catalytic promiscuity, leading to the formation of secondary amines through an unexpected nicotinamide (B372718) (NAD)-dependent formal transamination mechanism. nih.govresearchgate.net In this process, the AmDH can accept amine donors other than ammonia (B1221849). nih.govresearchgate.net Research has shown that in some cases, the formation of a secondary amine is accompanied by the production of a primary amine. nih.govresearchgate.net This is proposed to occur via an NAD+-mediated oxidation of the secondary amine to a pro-chiral iminium ion, which can then be either reduced back to the secondary amine or hydrolyzed to a ketone and a primary amine. nih.govresearchgate.net This alternative mechanistic pathway highlights the complex reactivity landscape of these aminating enzymes.

Amine dehydrogenases, which traditionally catalyze the reductive amination of ketones with ammonia to form primary amines, have been shown to accept a broader range of amine donors, including small primary amines like cyclopropanamine. nih.govresearchgate.netnih.gov This catalytic promiscuity allows for the synthesis of secondary amines. Studies have demonstrated that engineered AmDHs can catalyze the reductive amination of various ketones with primary amines, yielding structurally diverse chiral secondary amines with high conversion rates and excellent enantioselectivity. rsc.org This adaptability makes AmDHs promising candidates for the synthesis of complex molecules like this compound.

Stereochemical Aspects of Amine Synthesis

A significant advantage of enzymatic synthesis is the high degree of stereocontrol, enabling the production of enantiomerically pure compounds. This is particularly crucial in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities.

The stereoselectivity of reductive aminases and imine reductases arises from the precise positioning of the iminium intermediate within the chiral environment of the enzyme's active site. nih.gov The enzyme dictates the facial selectivity of the hydride transfer from the NADPH cofactor to the iminium carbon. nih.gov This results in the formation of one enantiomer of the chiral amine product in high excess. While specific data for this compound is not available, studies on analogous reactions have consistently reported high enantiomeric excesses (>99% ee) for the amine products. nih.gov The ability to generate enantioenriched products directly in a single step is a major advantage of these biocatalytic methods over traditional chemical synthesis, which often requires chiral auxiliaries or subsequent resolution steps.

Table 2: Hypothetical Enantioselectivity in the Enzymatic Synthesis of this compound This table provides a representative example of the high enantioselectivity achievable with reductive aminases, based on data from analogous reactions.

| Enzyme Variant | Product Enantiomer | Enantiomeric Excess (ee) (%) |

|---|---|---|

| RedAm-WT | (S)-enantiomer | >99 |

| RedAm-Mutant1 | (R)-enantiomer | 98 |

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic methods are fundamental for separating N-(4-phenylbutan-2-yl)cyclopropanamine from reaction precursors, byproducts, and solvents, as well as for assessing its purity. The chirality of the molecule necessitates specific techniques for enantiomeric separation.

Gas Chromatography (GC) and Chiral GC

Gas chromatography is a standard technique for the analysis of volatile and thermally stable compounds. For this compound, GC would be instrumental in determining its purity. However, specific experimental parameters such as the type of capillary column (e.g., DB-5ms, HP-1), temperature programming, and retention time have not been documented in accessible literature.

Given that this compound possesses a chiral center at the second carbon of the butan-2-yl group, Chiral Gas Chromatography would be essential for the separation and quantification of its enantiomers. The choice of a suitable chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives) would be critical, yet no published methods detailing these parameters for this specific compound were found.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds. For this compound, HPLC would be a primary method for purity assessment. Typical analyses would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. However, detailed experimental conditions, including column specifications, mobile phase composition, flow rate, and UV detection wavelength, are not available in the public domain for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique would provide not only the retention time of this compound but also its mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns. Despite the utility of this technique, specific GC-MS data, including documented retention times and mass spectra for this compound, have not been located in scientific literature.

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR would provide information on the number of different types of protons, their chemical environments, and their neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and the protons of the cyclopropyl (B3062369) group.

¹³C NMR would reveal the number of different types of carbon atoms in the molecule and their electronic environments.

A detailed analysis of chemical shifts, coupling constants, and signal integrations would be required for unambiguous structural confirmation. Unfortunately, no published ¹H or ¹³C NMR spectra with assigned chemical shifts for this compound are currently available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₁₉N), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement. While the theoretical exact mass can be calculated, no experimental HRMS data for this compound has been reported in the reviewed literature.

Structure Activity Relationship Sar Studies and Analogue Design

General Principles of SAR for Amines and Cyclopropylamine (B47189) Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. For amine compounds, and specifically for cyclopropylamine derivatives, several key structural features are known to govern their interactions with biological targets. numberanalytics.comoncodesign-services.com

Amines in Medicinal Chemistry:

Substitution on the Nitrogen Atom: The size and nature of the substituents on the amine nitrogen can influence its basicity, lipophilicity, and steric hindrance, thereby affecting binding affinity and selectivity for its target.

Molecular Shape and Size: The three-dimensional arrangement of the molecule, including the carbon skeleton, dictates how well it fits into a receptor's binding site, a concept often described by the "lock and key" model. numberanalytics.com

Electronic Properties: The distribution of charge and polarity within the molecule influences its solubility, membrane permeability, and long-range electrostatic interactions with its biological target. unina.it

Cyclopropylamine Derivatives:

The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry, notably found in inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.govrsc.org The key SAR principles for this class of compounds include:

The Cyclopropane (B1198618) Ring: This three-membered ring is highly strained and confers unique conformational rigidity. In the context of enzyme inhibition, the cyclopropylamine group can be involved in covalent bond formation with the flavin adenine (B156593) dinucleotide (FAD) cofactor of certain amine oxidases. acs.org

Substituents on the Cyclopropane Ring: The nature, size, and position of substituents on the cyclopropane ring can significantly impact the compound's potency and selectivity.

Aryl Group Substitution: In many arylcyclopropylamines, substitutions on the aromatic ring are crucial for modulating activity. The position and electronic nature of these substituents can enhance interactions with the target protein through hydrophobic, van der Waals, or hydrogen bonding interactions. nih.gov

Rational Design of Analogues with Modulated Structural Features (e.g., Phenylbutan and Cyclopropyl (B3062369) Moieties)

The rational design of analogues of N-(4-phenylbutan-2-yl)cyclopropanamine would involve systematic modifications of its two primary structural components: the N-(4-phenylbutan-2-yl) group and the cyclopropylamine moiety. The goal of such modifications is to enhance potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Modifications of the Phenylbutan Moiety:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, hydroxyl groups) at different positions (ortho, meta, para) on the phenyl ring can influence electronic properties and provide additional interaction points with a biological target. mdpi.com For instance, electron-withdrawing groups could alter the acidity of adjacent C-H bonds, potentially strengthening CH/π interactions. nih.gov The phenyl group itself is known to engage in hydrophobic and π-stacking interactions with aromatic residues in protein binding pockets. wikipedia.org

Butane (B89635) Chain Alterations: The length and branching of the alkyl chain connecting the phenyl ring to the amine nitrogen can be modified. Shortening or lengthening the chain could optimize the positioning of the phenyl group within a binding site. Introducing branching or conformational constraints, such as double bonds or additional rings, could lock the molecule into a more bioactive conformation.

Modifications of the Cyclopropyl Moiety:

The cyclopropylamine group is likely central to the molecule's mechanism of action, particularly if it targets an amine oxidase.

Substitution on the Cyclopropane Ring: Adding small alkyl or other functional groups to the cyclopropane ring could fine-tune its reactivity and steric interactions.

Bioisosteric Replacement: The cyclopropyl group could be replaced with other small, strained ring systems (e.g., aziridine, oxirane) or conformationally restricted acyclic groups to probe the importance of the three-membered ring for activity.

An illustrative table of hypothetical analogues and their predicted impact on activity is presented below.

| Analogue | Modification | Rationale | Predicted Effect on Activity |

| Analogue 1 | Para-fluoro substitution on the phenyl ring | Enhance metabolic stability and potentially improve binding affinity through halogen bonding. | Potentially Increased |

| Analogue 2 | Shortening of the butane chain to a propane (B168953) chain | Alter the spatial orientation of the phenyl group relative to the cyclopropylamine. | Activity may increase or decrease depending on the target's binding site topology. |

| Analogue 3 | Methyl substitution on the cyclopropane ring | Introduce steric bulk and alter the electronic nature of the ring. | Potentially altered selectivity and potency. |

| Analogue 4 | Replacement of the phenyl group with a naphthyl group | Increase hydrophobicity and potential for π-stacking interactions. | Potentially Increased Potency, but may decrease solubility. |

Stereochemical Influences on Molecular Interactions (e.g., Enantiomeric Effects)

Stereochemistry is a critical factor in drug action, as biological systems are chiral. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.netbiomedgrid.comnih.gov this compound possesses at least one chiral center at the second carbon of the butane chain. The cyclopropane ring can also exhibit cis/trans isomerism if substituted.

Enantiomeric Effects:

The two enantiomers arising from the chiral center in the phenylbutan chain (R and S) will have different three-dimensional arrangements. This can lead to:

Differential Binding Affinity: One enantiomer (the eutomer) may fit more snugly into the chiral binding site of a receptor or enzyme, leading to a stronger and more favorable interaction, while the other enantiomer (the distomer) may bind with lower affinity or not at all. nih.gov

Different Pharmacological Actions: In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, contribute to side effects, or even have an opposing action. researchgate.net

Stereoselective Metabolism: The enzymes responsible for drug metabolism are also chiral and may process one enantiomer more rapidly than the other, leading to different plasma concentrations and durations of action. nih.gov

For this compound, it is highly probable that one enantiomer would be significantly more potent than the other. The precise orientation of the phenyl group and the alkyl chain, as dictated by the stereocenter, would determine the quality of the fit with its biological target.

The table below illustrates the potential differences in activity between the enantiomers of this compound.

| Isomer | Configuration | Hypothetical Interaction with Target | Predicted Potency |

| Enantiomer A | (R)-N-(4-phenylbutan-2-yl)cyclopropanamine | Optimal fit in the binding pocket, allowing for favorable hydrophobic and van der Waals interactions of the phenyl group. | High |

| Enantiomer B | (S)-N-(4-phenylbutan-2-yl)cyclopropanamine | Sub-optimal fit due to steric clashes of the phenyl group with the binding pocket. | Low or Inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.